molecular formula C14H19ClN2O2 B1433983 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride CAS No. 1795491-62-1

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride

Cat. No.: B1433983
CAS No.: 1795491-62-1
M. Wt: 282.76 g/mol
InChI Key: ZXWBQTCPFJJYKN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride is a heterocyclic organic compound featuring a benzofuran moiety fused to a piperidine ring via a carbonyl group. Its molecular formula is C₁₄H₁₉ClN₂O₂, with a molecular weight of 282.77 g/mol (CAS: 1795491-62-1) . This compound serves as a critical intermediate in synthesizing Doxazosin mesylate, a clinically approved α₁-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c15-11-5-7-16(8-6-11)14(17)13-9-10-3-1-2-4-12(10)18-13;/h1-4,11,13H,5-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWBQTCPFJJYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2CC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of the Amine Hydrochloride: The final step involves the conversion of the amine group to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the benzofuran or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or piperidine rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Specifically, it has shown promise in the following areas:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects. The structural similarity of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride to known antidepressants suggests it may modulate neurotransmitter systems effectively.
  • Neuroprotective Effects : Studies have suggested that compounds containing benzofuran structures can provide neuroprotection against oxidative stress and neurodegenerative diseases.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in the following areas:

  • Analgesic Properties : Initial studies have indicated that the compound may possess analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Activity : The compound's ability to reduce inflammation has been noted, which could be beneficial in treating chronic inflammatory conditions.

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. This aspect is crucial for its application in drug development where consistency and reliability are paramount.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural and functional analogs are categorized based on modifications to the benzofuran core, piperidine substitution patterns, or salt forms. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Differences Biological Implications Reference
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride Benzofuran-carbonyl-piperidine backbone; hydrochloride salt Reference compound High relevance in α₁-adrenergic antagonism (Doxazosin synthesis)
2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride Dimethyl substitution on benzofuran; extended ethylamine chain Increased steric hindrance; enhanced lipophilicity Potential for improved receptor binding affinity or altered metabolic stability
1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine Hydrochloride Ether linkage instead of carbonyl; dimethyl substitution Reduced electrophilicity; altered hydrogen-bonding capacity May influence solubility and CNS penetration
1-(4-Methoxybenzenesulfonyl)piperidin-4-amine hydrochloride Sulfonyl group replaces carbonyl; methoxybenzene substituent Increased polarity and hydrogen-bond acceptor capacity Likely differences in enzyme inhibition profiles
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride Dihydrodioxin ring instead of benzofuran Enhanced aromatic π-system; altered rigidity Varied activity in enzyme inhibition or antimicrobial applications

Physicochemical and Pharmacokinetic Properties

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability. Conversely, sulfonyl or methoxy groups introduce polarity, favoring interactions with polar biological targets like enzymes .

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 282.77 2.1 12.5 (in water)
Dimethyl-benzofuran Analog 324.84 3.2 8.7 (in water)
Sulfonyl-piperidine Analog 305.79 1.8 15.3 (in water)

Biological Activity

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride, with the CAS number 1795491-62-1, is a compound that has gained attention due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure that combines a piperidine ring with a benzofuran moiety. Its molecular formula is C14H19ClN2O2C_{14}H_{19}ClN_{2}O_{2} with a molecular weight of approximately 282.77 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmacological studies .

Neuropharmacological Effects

Research indicates that 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine interacts with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This suggests its potential as a candidate for treating neurological disorders such as depression and anxiety.

Table 1: Summary of Neuropharmacological Studies

Study ReferenceFindingsImplications
The compound influences serotonin and dopamine pathwaysPotential treatment for depression and anxiety
Exhibits binding affinity to serotonin receptorsSupports mood regulation
Shows selectivity for dopamine transportersImplications for cognitive function

Anti-inflammatory Properties

Preliminary studies have also indicated that this compound possesses anti-inflammatory properties. This broadens its therapeutic applications beyond neuropharmacology. The exact mechanisms remain under investigation, but its interaction with inflammatory pathways could be significant for conditions characterized by chronic inflammation.

Synthesis of the Compound

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine typically involves several steps that allow for controlled modifications to enhance yield and purity. The methods employed may include various chemical transformations to optimize the pharmacological profile of the compound .

Table 2: Synthetic Approaches

StepDescription
Step 1Formation of the benzofuran moiety
Step 2Coupling with piperidine
Step 3Hydrochloride salt formation for improved solubility

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Neuropharmacology : A study highlighted the compound's ability to modulate neurotransmitter levels in animal models, showing significant changes in behavior consistent with antidepressant effects .
  • Anti-inflammatory Activity : Another investigation demonstrated that the compound could reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Binding Affinity Studies : Research focused on receptor binding indicated that 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine shows promising selectivity towards specific serotonin receptors, which could lead to fewer side effects compared to existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride
Reactant of Route 2
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride

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